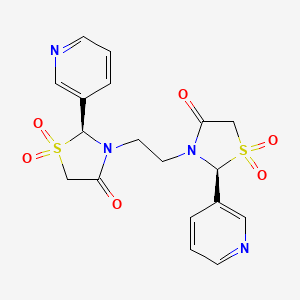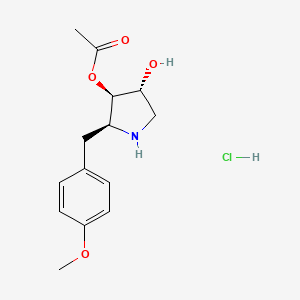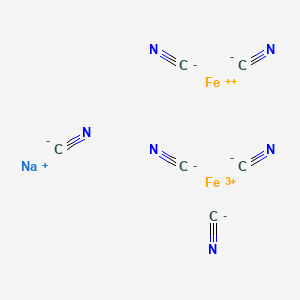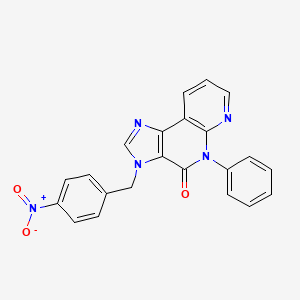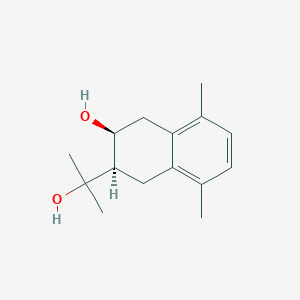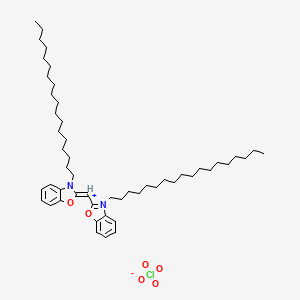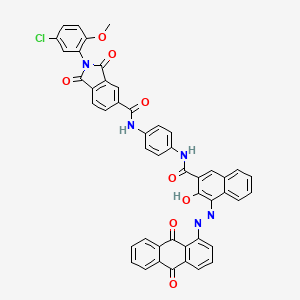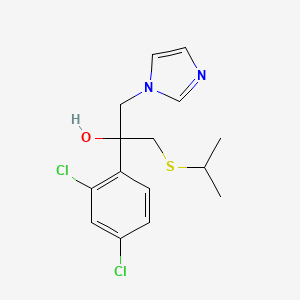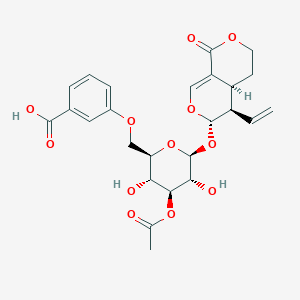
Centapicrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Centapicrin is a secoiridoid glucoside, a type of secondary metabolite found in certain plant species, particularly within the Gentianaceae family. It is known for its intensely bitter taste and is one of the most bitter compounds known.
準備方法
Synthetic Routes and Reaction Conditions: Centapicrin is typically extracted from the aerial parts of Centaurium erythraea using methanolic extraction methods . The process involves drying the plant material, grinding it into a fine powder, and then using methanol as a solvent to extract the compound. The extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. the extraction and purification processes used in research can be scaled up for industrial purposes. This would involve large-scale cultivation of Centaurium erythraea, followed by methanolic extraction and chromatographic purification.
化学反応の分析
Types of Reactions: Centapicrin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its aglycone and glucose components.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule, often using reagents like acyl chlorides or alkyl halides.
Major Products Formed:
Hydrolysis: Produces the aglycone and glucose.
Oxidation: Can lead to the formation of various oxidized derivatives.
Substitution: Results in the formation of esters or ethers depending on the substituent introduced.
科学的研究の応用
Centapicrin has a wide range of applications in scientific research due to its unique chemical properties :
Chemistry: Used as a chemotaxonomic marker to differentiate between species within the Gentianaceae family.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural bittering agents for food and beverages.
作用機序
The mechanism of action of centapicrin involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membranes of bacteria and fungi, leading to their death.
類似化合物との比較
Swertiamarin: Another bitter secoiridoid glucoside found in the same plant family.
Gentiopicroside: Known for its bitter taste and found in Gentiana species.
Sweroside: A less bitter secoiridoid glucoside compared to centapicrin.
Uniqueness: this compound is distinguished by its intense bitterness and its specific occurrence in Centaurium erythraea. Its unique chemical structure, which includes multiple hydroxyl groups and a glucose moiety, contributes to its distinct properties and applications.
特性
CAS番号 |
59193-73-6 |
|---|---|
分子式 |
C25H28O12 |
分子量 |
520.5 g/mol |
IUPAC名 |
3-[[(2R,3R,4S,5R,6S)-4-acetyloxy-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxyoxan-2-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C25H28O12/c1-3-15-16-7-8-32-23(31)17(16)10-34-24(15)37-25-20(28)21(35-12(2)26)19(27)18(36-25)11-33-14-6-4-5-13(9-14)22(29)30/h3-6,9-10,15-16,18-21,24-25,27-28H,1,7-8,11H2,2H3,(H,29,30)/t15-,16+,18-,19-,20-,21+,24+,25+/m1/s1 |
InChIキー |
LHLGEBVUMRLNOA-PGAAGXEPSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O |
正規SMILES |
CC(=O)OC1C(C(OC(C1O)OC2C(C3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


